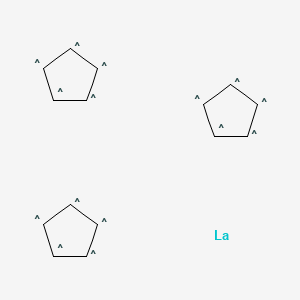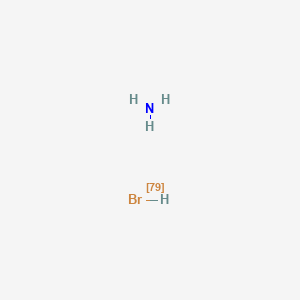
Ammonium bromide-79Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium bromide-79Br is a chemical compound with the molecular formula
NH4Br
, where the bromine isotope is specifically 79Br. This compound is a white crystalline solid that is highly soluble in water. It is commonly used in various industrial and research applications due to its unique properties.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium bromide-79Br can be synthesized through the direct reaction of ammonia (NH₃) with hydrobromic acid (HBr). The reaction is typically carried out in an aqueous solution:
NH3+HBr→NH4Br
Industrial Production Methods: In industrial settings, this compound is produced by reacting ammonia gas with bromine gas in the presence of water. The reaction is exothermic and must be carefully controlled to maintain the temperature between 60°C and 80°C:
NH3+Br2+H2O→NH4Br
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium bromide-79Br undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by another nucleophile.
Decomposition Reactions: Upon heating, this compound decomposes to release ammonia and hydrogen bromide.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with strong oxidizing agents to form bromine gas.
Reducing Agents: It can be reduced to form ammonia and elemental bromine.
Major Products:
Bromine Gas (Br₂): Formed during oxidation reactions.
Ammonia (NH₃): Released during decomposition.
Applications De Recherche Scientifique
Ammonium bromide-79Br is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a source of bromide ions in biological studies.
Medicine: Investigated for its potential use in pharmaceuticals and as a sedative.
Industry: Utilized in the production of photographic chemicals, fire retardants, and as a catalyst in certain chemical reactions.
Mécanisme D'action
The effects of ammonium bromide-79Br are primarily due to the bromide ion. Bromide ions can interact with various molecular targets, including enzymes and ion channels, altering their activity. In biological systems, bromide ions can replace chloride ions in certain processes, affecting cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
Sodium Bromide (NaBr): Similar in its use as a source of bromide ions but differs in its solubility and reactivity.
Potassium Bromide (KBr): Also used in similar applications but has different physical properties and solubility.
Calcium Bromide (CaBr₂): Used in drilling fluids and as a de-icing agent, differing in its industrial applications.
Uniqueness: Ammonium bromide-79Br is unique due to its specific isotope of bromine (79Br), which can be important in isotopic labeling studies and certain analytical techniques.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
BrH4N |
|---|---|
Poids moléculaire |
96.957 g/mol |
Nom IUPAC |
azane;bromane |
InChI |
InChI=1S/BrH.H3N/h1H;1H3/i1-1; |
Clé InChI |
SWLVFNYSXGMGBS-ULWFUOSBSA-N |
SMILES isomérique |
N.[79BrH] |
SMILES canonique |
N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




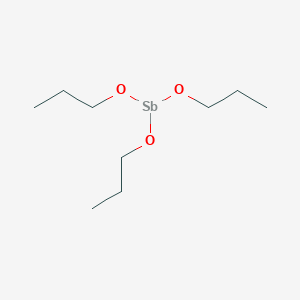



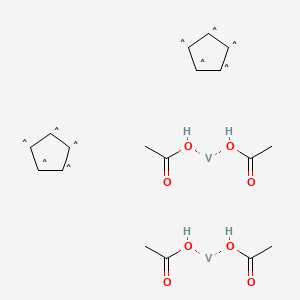

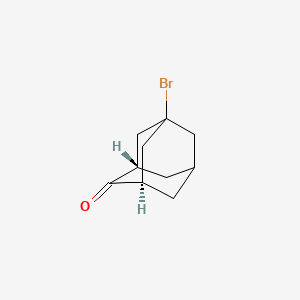
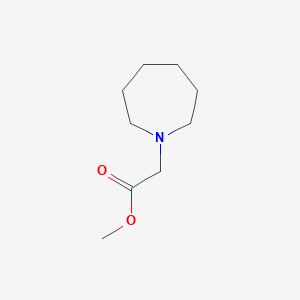
![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)
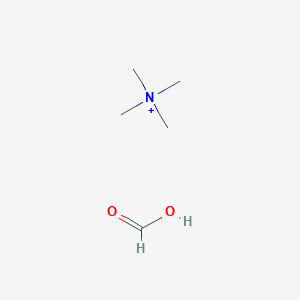
![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)
